Cas no 1568038-39-0 ((3S)-3-Amino-3-(4-methylpyridin-3-yl)propanamide)

(3S)-3-Amino-3-(4-methylpyridin-3-yl)propanamide 化学的及び物理的性質
名前と識別子
-
- AKOS020321987
- EN300-1285487
- 1568038-39-0
- (3S)-3-Amino-3-(4-methylpyridin-3-yl)propanamide
- 3-Pyridinepropanamide, β-amino-4-methyl-, (βS)-
-
- インチ: 1S/C9H13N3O/c1-6-2-3-12-5-7(6)8(10)4-9(11)13/h2-3,5,8H,4,10H2,1H3,(H2,11,13)/t8-/m0/s1
- InChIKey: UPONQTNOCKCEBU-QMMMGPOBSA-N
- ほほえんだ: O=C(C[C@@H](C1C=NC=CC=1C)N)N
計算された属性
- せいみつぶんしりょう: 179.105862047g/mol
- どういたいしつりょう: 179.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1
- トポロジー分子極性表面積: 82Ų
じっけんとくせい
- 密度みつど: 1.167±0.06 g/cm3(Predicted)
- ふってん: 445.2±45.0 °C(Predicted)
- 酸性度係数(pKa): 16.12±0.40(Predicted)
(3S)-3-Amino-3-(4-methylpyridin-3-yl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1285487-250mg |
(3S)-3-amino-3-(4-methylpyridin-3-yl)propanamide |
1568038-39-0 | 250mg |
$972.0 | 2023-10-01 | ||
Enamine | EN300-1285487-5000mg |
(3S)-3-amino-3-(4-methylpyridin-3-yl)propanamide |
1568038-39-0 | 5000mg |
$3065.0 | 2023-10-01 | ||
Enamine | EN300-1285487-50mg |
(3S)-3-amino-3-(4-methylpyridin-3-yl)propanamide |
1568038-39-0 | 50mg |
$888.0 | 2023-10-01 | ||
Enamine | EN300-1285487-100mg |
(3S)-3-amino-3-(4-methylpyridin-3-yl)propanamide |
1568038-39-0 | 100mg |
$930.0 | 2023-10-01 | ||
Enamine | EN300-1285487-1000mg |
(3S)-3-amino-3-(4-methylpyridin-3-yl)propanamide |
1568038-39-0 | 1000mg |
$1057.0 | 2023-10-01 | ||
Enamine | EN300-1285487-10000mg |
(3S)-3-amino-3-(4-methylpyridin-3-yl)propanamide |
1568038-39-0 | 10000mg |
$4545.0 | 2023-10-01 | ||
Enamine | EN300-1285487-1.0g |
(3S)-3-amino-3-(4-methylpyridin-3-yl)propanamide |
1568038-39-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1285487-500mg |
(3S)-3-amino-3-(4-methylpyridin-3-yl)propanamide |
1568038-39-0 | 500mg |
$1014.0 | 2023-10-01 | ||
Enamine | EN300-1285487-2500mg |
(3S)-3-amino-3-(4-methylpyridin-3-yl)propanamide |
1568038-39-0 | 2500mg |
$2071.0 | 2023-10-01 |
(3S)-3-Amino-3-(4-methylpyridin-3-yl)propanamide 関連文献
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
(3S)-3-Amino-3-(4-methylpyridin-3-yl)propanamideに関する追加情報
Recent Advances in the Study of (3S)-3-Amino-3-(4-methylpyridin-3-yl)propanamide (CAS: 1568038-39-0)
The compound (3S)-3-Amino-3-(4-methylpyridin-3-yl)propanamide (CAS: 1568038-39-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridine and propanamide structure, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and targeted therapies. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a key candidate for further drug development.
One of the most notable advancements in the study of (3S)-3-Amino-3-(4-methylpyridin-3-yl)propanamide is its role as a selective inhibitor of specific enzymes involved in inflammatory and oncogenic pathways. Research published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy in modulating key signaling pathways, such as the NF-κB and MAPK cascades, which are critical in the regulation of cell proliferation and inflammation. The study highlighted the compound's ability to bind with high affinity to the active sites of these enzymes, thereby inhibiting their activity and reducing pathological responses in vitro and in vivo.
In addition to its inhibitory properties, (3S)-3-Amino-3-(4-methylpyridin-3-yl)propanamide has also been investigated for its pharmacokinetic profile. A recent pharmacokinetic study revealed that the compound exhibits favorable absorption and distribution characteristics, with a half-life that supports its potential as an oral therapeutic agent. Moreover, its metabolic stability and low toxicity profile, as reported in Toxicology and Applied Pharmacology (2024), further underscore its suitability for clinical development.
Another significant area of research involves the structural optimization of (3S)-3-Amino-3-(4-methylpyridin-3-yl)propanamide to enhance its therapeutic efficacy. Computational modeling and structure-activity relationship (SAR) studies have identified key modifications that can improve its binding affinity and selectivity. For instance, the introduction of substituents at specific positions on the pyridine ring has been shown to enhance interactions with target proteins, as detailed in a recent Bioorganic & Medicinal Chemistry Letters publication (2024).
Looking ahead, the potential applications of (3S)-3-Amino-3-(4-methylpyridin-3-yl)propanamide extend beyond its current scope. Ongoing preclinical studies are exploring its utility in neurodegenerative diseases and autoimmune disorders, where its modulatory effects on inflammatory pathways could offer new therapeutic avenues. Furthermore, collaborations between academic institutions and pharmaceutical companies are accelerating the translation of these findings into clinical trials, with the first Phase I studies expected to commence in late 2024.
In conclusion, (3S)-3-Amino-3-(4-methylpyridin-3-yl)propanamide (CAS: 1568038-39-0) represents a promising compound with multifaceted therapeutic potential. Its recent advancements in synthesis, mechanistic understanding, and pharmacokinetic optimization highlight its viability as a lead candidate for drug development. Continued research and clinical validation will be essential to fully realize its therapeutic benefits and address unmet medical needs in various disease areas.
1568038-39-0 ((3S)-3-Amino-3-(4-methylpyridin-3-yl)propanamide) 関連製品
- 1622351-34-1(Exo-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride)
- 1805622-13-2(2-(Bromomethyl)-3-(difluoromethyl)-4-hydroxy-5-(trifluoromethyl)pyridine)
- 2639416-15-0(ethyl 3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate)
- 1058232-25-9(1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine)
- 941955-76-6(3,4-dimethoxy-N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide)
- 1159533-55-7(6-Amino-2-(bromomethyl)benzo[d]oxazole)
- 2138564-63-1(2-{[(Thietan-3-yl)methyl]amino}quinazoline-8-carboxylic acid)
- 1260624-14-3(N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide)
- 2172154-36-6(3-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidine-3-carboxylic acid)
- 1805271-19-5(6-Chloro-2-(difluoromethyl)-4-methylpyridine-3-acetic acid)



